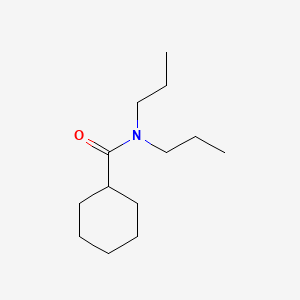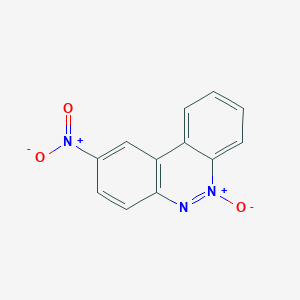
Benzo(c)cinnoline, 2-nitro-, 6-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo©cinnoline, 2-nitro-, 6-oxide is a tricyclic organic compound with the molecular formula C12H7N3O3 This compound is a derivative of benzo[c]cinnoline, which is known for its aromatic nitrogen heterocycle structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo©cinnoline, 2-nitro-, 6-oxide typically involves the nitration of benzo[c]cinnoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce the oxide group.
Industrial Production Methods
Industrial production of Benzo©cinnoline, 2-nitro-, 6-oxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzo©cinnoline, 2-nitro-, 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the nitro or oxide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of additional nitro or oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzo[c]cinnoline derivatives.
Aplicaciones Científicas De Investigación
Benzo©cinnoline, 2-nitro-, 6-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzo©cinnoline, 2-nitro-, 6-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c]cinnoline: The parent compound without the nitro and oxide groups.
2-Nitrobenzo[c]cinnoline: A derivative with only the nitro group.
6-Oxobenzo[c]cinnoline: A derivative with only the oxide group.
Uniqueness
Benzo©cinnoline, 2-nitro-, 6-oxide is unique due to the presence of both nitro and oxide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
70092-61-4 |
|---|---|
Fórmula molecular |
C12H7N3O3 |
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
2-nitro-6-oxidobenzo[c]cinnolin-6-ium |
InChI |
InChI=1S/C12H7N3O3/c16-14-12-4-2-1-3-9(12)10-7-8(15(17)18)5-6-11(10)13-14/h1-7H |
Clave InChI |
KQOFYNCLXBHRIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])N=[N+]2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



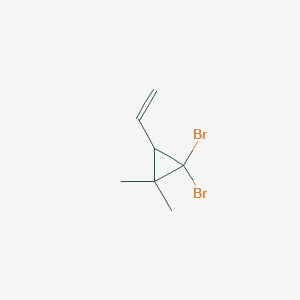
![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)
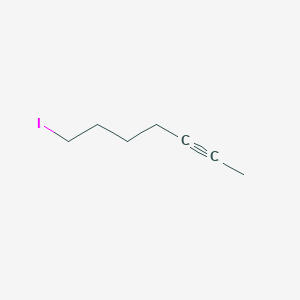
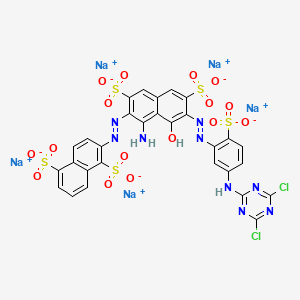
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)



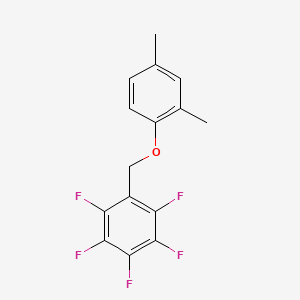

![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
